Ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}thiophene-3-carboxylate
Overview
Description
Ethyl 4,5-dimethyl-
Scientific Research Applications
Synthesis Applications
Ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate, as a chemical compound, finds its application predominantly in the synthesis of various organic compounds. For instance, it's used in the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into thiazole-5-carboxylates, highlighting its role in complex organic transformations (Žugelj et al., 2009).
Characterization and Synthesis of Novel Compounds
This compound is integral in the characterization and synthesis of novel compounds. For example, its derivatives are used in the synthesis of polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones, demonstrating its utility in creating new molecular structures with potential applications in various fields of chemistry (Fu & Wang, 2008).
Applications in Oxidation Studies
In oxidation studies, derivatives of this compound have been used to investigate the aerial oxidation of pyrroles. This highlights its role in understanding the chemical behavior of organic compounds under oxidative conditions (Cirrincione et al., 1987).
Involvement in Lithiation Procedures
The compound plays a crucial role in the improved lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Lithiation is a key process in organic synthesis, and this compound aids in facilitating the efficient formation of lithio anions (Burkhart et al., 2001).
Role in the Formation of Amino Acid Derivatives
This compound is also utilized in the formation of amino acid derivatives, showcasing its versatility in organic synthesis and potential applications in biochemistry (Dovlatyan et al., 2004).
Exploration in Novel Antiproliferative Agents
In the field of medicinal chemistry, derivatives of this compound have been explored for their antiproliferative activity, particularly against breast and colon cancer cell lines. This indicates its potential in the development of new therapeutic agents (Ghorab et al., 2013).
Application in Microbial Studies
In microbiology, derivatives have been synthesized and evaluated for their antimicrobial activity. This showcases its potential use in developing new antimicrobial agents (Spoorthy et al., 2021).
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-5-22-18(21)16-12(3)13(4)24-17(16)19-15(20)10-23-14-9-7-6-8-11(14)2/h6-9H,5,10H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVBXZQTCRANBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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